Cas no 17826-05-0 (5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione)

5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質
名前と識別子
-
- 5,6-Dibromoindoline-2,3-dione
- 5,6-Dibromoisatin
- 5,6-Dibromo-1H-indole-2,3-dione
- AK100248
- 1H-Indole-2,3-dione, 5,6-dibromo-
- 9351AA
- FCH1375615
- AX8241215
- ST24023677
- 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione
- AS-10666
- AMY14010
- AKOS016002470
- 17826-05-0
- DTXSID40496029
- SCHEMBL4737998
- SY105804
- SB66272
- MFCD18449592
- EN300-117182
- CS-0100534
- A881411
- DB-168100
- CHEMBL388580
-
- MDL: MFCD18449592
- インチ: 1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
- InChIKey: BHIYOAMJNNOSLP-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C([H])=C2C(=C1[H])C(C(N2[H])=O)=O)Br
計算された属性
- せいみつぶんしりょう: 304.85100g/mol
- どういたいしつりょう: 302.85305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 46.2
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- ちょぞうじょうけん:Sealed in dry,Room Temperature
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133624-10g |
5,6-dibromoindoline-2,3-dione |
17826-05-0 | 95% | 10g |
$*** | 2023-03-30 | |
Enamine | EN300-117182-0.05g |
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione |
17826-05-0 | 95% | 0.05g |
$59.0 | 2023-06-08 | |
Enamine | EN300-117182-0.25g |
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione |
17826-05-0 | 95% | 0.25g |
$124.0 | 2023-06-08 | |
eNovation Chemicals LLC | D916956-5g |
5,6-Dibromoisatin |
17826-05-0 | 95% | 5g |
$1375 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D97430-100mg |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 100mg |
¥84.0 | 2023-09-08 | |
abcr | AB440412-1 g |
5,6-Dibromoindoline-2,3-dione; . |
17826-05-0 | 1g |
€628.80 | 2023-07-18 | ||
Ambeed | A252185-1g |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 1g |
$196.0 | 2025-02-24 | |
Chemenu | CM133624-1g |
5,6-dibromoindoline-2,3-dione |
17826-05-0 | 95% | 1g |
$327 | 2021-08-05 | |
Fluorochem | 220703-5g |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 5g |
£496.00 | 2022-03-01 | |
Fluorochem | 220703-1g |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 1g |
£156.00 | 2022-03-01 |
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione 関連文献
-
Raghunath R. Dasari,Amir Dindar,Chi Kin Lo,Cheng-Yin Wang,Cassandre Quinton,Sanjeev Singh,Stephen Barlow,Canek Fuentes-Hernandez,John R. Reynolds,Bernard Kippelen,Seth R. Marder Phys. Chem. Chem. Phys. 2014 16 19345
-
Varun,Sonam,Rita Kakkar Med. Chem. Commun. 2019 10 351
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dioneに関する追加情報
Recent Advances in the Study of 5,6-Dibromo-2,3-dihydro-1H-indole-2,3-dione (CAS: 17826-05-0)
5,6-Dibromo-2,3-dihydro-1H-indole-2,3-dione (CAS: 17826-05-0) is a brominated indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct biological activities. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug discovery.
One of the most notable advancements in the study of 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione is its application in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against several protein kinases, including those implicated in cancer and inflammatory diseases. The researchers utilized a combination of molecular docking and kinetic assays to elucidate the binding interactions, revealing that the bromine atoms play a critical role in stabilizing the inhibitor-enzyme complex.
In addition to its kinase inhibitory properties, recent research has highlighted the compound's potential as an antimicrobial agent. A study conducted by a team at the University of Cambridge in 2024 found that 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the compound disrupts bacterial cell membrane integrity, leading to rapid cell death. These findings suggest that it could serve as a promising scaffold for the development of novel antibiotics.
Another area of interest is the compound's role in neurodegenerative disease research. A 2023 paper in ACS Chemical Neuroscience reported that 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione derivatives can modulate the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. The study employed nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations to characterize the interactions, providing insights into the compound's potential as a therapeutic agent for neurodegenerative disorders.
From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione to improve yield and scalability. A 2024 publication in Organic Process Research & Development described a novel catalytic method that reduces the reliance on hazardous brominating agents, thereby enhancing the safety and sustainability of the synthesis process. This advancement is expected to facilitate broader application of the compound in industrial and academic settings.
In conclusion, 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione (CAS: 17826-05-0) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its diverse biological activities and potential therapeutic applications make it a valuable subject for ongoing research. Future studies are likely to explore its mechanisms of action in greater detail and further optimize its derivatives for clinical use. The compound's versatility underscores its importance as a tool for drug discovery and a model for understanding molecular interactions in biological systems.
17826-05-0 (5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione) 関連製品
- 306325-13-3(6-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione)
- 262268-57-5(2-(3-oxoprop-1-en-1-yl)benzonitrile)
- 2580202-34-0((1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid)
- 175201-66-8(2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid)
- 328552-96-1(3-Aminomethyl Benzamidine Dihydrochloride)
- 1361836-68-1(2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine)
- 1019024-50-0(3-(4-ethoxyphenyl)-3-oxopropanal)
- 1443309-46-3(1-(3,4-difluorophenyl)butan-2-ol)
- 1251365-07-7(1-2-bromo-1-(2-methylpropoxy)ethyl-3-methylbenzene)
- 887196-94-3(2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido-N-4-(trifluoromethyl)phenylacetamide)
